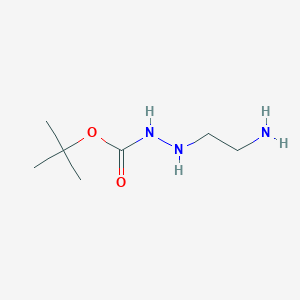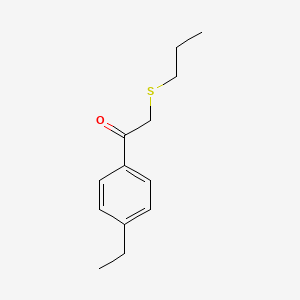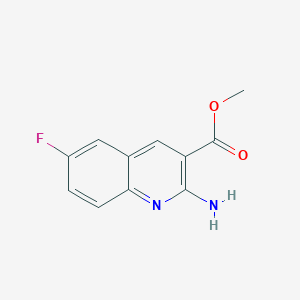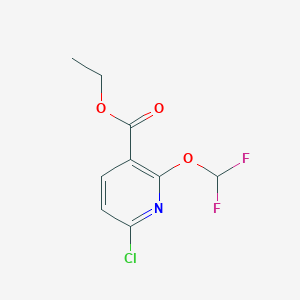
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . This compound is part of the nicotinate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Ethyl 6-chloro-2-(difluoromethoxy)nicotinate typically involves the reaction of 6-chloronicotinic acid with difluoromethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biological studies to understand the interaction of nicotinate derivatives with biological systems.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 6-chloro-2-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nicotinic receptors, leading to modulation of signal transduction pathways. This interaction can result in various biological effects, including anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate can be compared with other similar compounds such as:
Ethyl 6-chloronicotinate: Lacks the difluoromethoxy group, which may result in different biological activities.
Ethyl 2-(difluoromethoxy)nicotinate: Differs in the position of the chlorine atom, leading to variations in chemical reactivity and biological effects.
6-chloro-2-(difluoromethoxy)nicotinic acid: The presence of a carboxylic acid group instead of an ester group can significantly alter its properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8ClF2NO3 |
|---|---|
Molekulargewicht |
251.61 g/mol |
IUPAC-Name |
ethyl 6-chloro-2-(difluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)5-3-4-6(10)13-7(5)16-9(11)12/h3-4,9H,2H2,1H3 |
InChI-Schlüssel |
CFBVJYWTMFJKOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


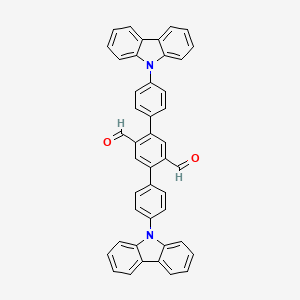
![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
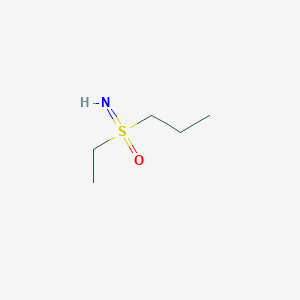
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
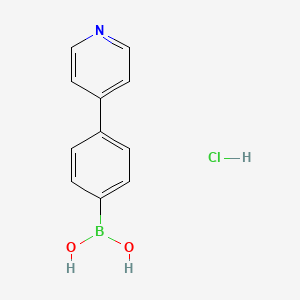
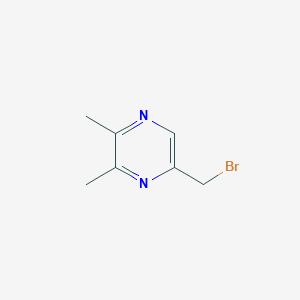
![2,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B13650132.png)
![4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B13650134.png)
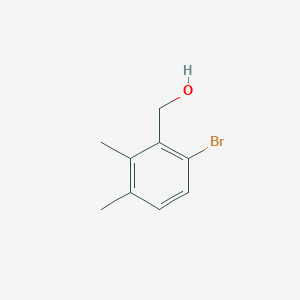
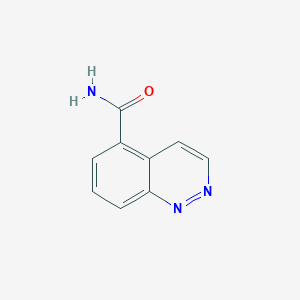
![di-tert-butyl 2,2'-((1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(5-fluoro-1H-benzo[d]imidazole-6,2-diyl))bis(pyrrolidine-1-carboxylate)](/img/structure/B13650145.png)
